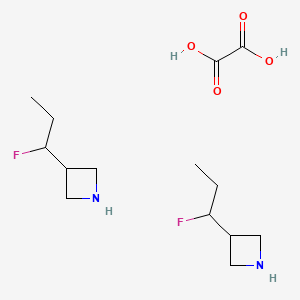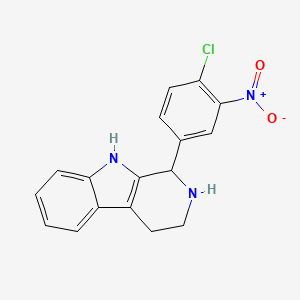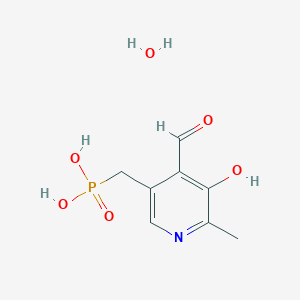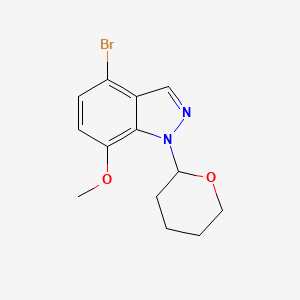![molecular formula C7H14Cl2N2OS B15361454 1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Thia-4,8-diazaspiro[4. This compound is characterized by its unique structure, which includes a spirocyclic framework with sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to promote the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk.
化学反応の分析
Types of Reactions: 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
科学的研究の応用
1-Thia-4,8-diazaspiro[4. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for receptors or enzymes. In medicine, it has shown promise as an anti-ulcer agent. In industry, it can be utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-ulcer agent, it may inhibit the activity of certain enzymes or receptors involved in gastric acid secretion.
類似化合物との比較
1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride can be compared with other similar compounds, such as 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives. These compounds share a similar spirocyclic structure but may differ in their substituents or functional groups. The uniqueness of 1-Thia-4,8-diazaspiro[4.5]decan-3-one; dihydrochloride lies in its specific combination of sulfur and nitrogen atoms, which can impart distinct chemical and biological properties.
List of Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
特性
分子式 |
C7H14Cl2N2OS |
|---|---|
分子量 |
245.17 g/mol |
IUPAC名 |
1-thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride |
InChI |
InChI=1S/C7H12N2OS.2ClH/c10-6-5-11-7(9-6)1-3-8-4-2-7;;/h8H,1-5H2,(H,9,10);2*1H |
InChIキー |
YKDUINUXSKORBJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12NC(=O)CS2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine](/img/structure/B15361377.png)
![(7R)-2-Bromo-7-methyl-5,6-dihydropyrrolo[1,2-A]imidazol-7-OL](/img/structure/B15361380.png)

![2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)

![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B15361398.png)

![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)

![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)

![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)


